(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine
Overview
Description
“(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 2242-31-1. It has a molecular weight of 179.22 . The IUPAC name for this compound is 2,3-dihydro-1,4-benzodioxin-2-yl-N-methylmethanamine .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzo[1,4]dioxine derivatives has been achieved through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-Prop-2-ynyloxyphenols .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Chemical Properties and Synthesis
This compound, with the CAS Number 2242-31-1, has a molecular formula of C10H13NO2 and a molecular weight of 179.22 . It is used in the synthesis of various other compounds. For instance, it has been used in the preparation of 2-methyl-1,4-benzodioxan-substituted bis(NHC)PdX2 complexes via a transmetallation method .
Catalytic Activity
The 2-methyl-1,4-benzodioxan-substituted bis(NHC)PdX2 complexes, synthesized from this compound, have shown excellent catalytic activity in direct arylation reactions with 2-n-butylfuran, 2-n-butylthiophene, and 2-isopropylthiazole .
PARP1 Inhibitors
This compound has been used in the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives, which have been identified as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a protein involved in DNA repair processes .
Anticancer Drug Research
The PARP1 inhibitors synthesized from this compound have potential applications in anticancer drug research, as PARP1 plays a crucial role in single-strand DNA break repair processes .
Environment-Friendly Reactions
The catalytic activity of the 2-methyl-1,4-benzodioxan-substituted bis(NHC)PdX2 complexes in direct arylation reactions is significant due to the importance of environment-friendly properties .
Organic Synthesis
The 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and derivative motifs, which can be synthesized from this compound, are important synthetic intermediates in the field of organic synthesis .
Safety and Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMFKMYOVWSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945088 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine | |
CAS RN |
2242-31-1 | |
Record name | [(2,3-Dihydrobenzo[1,4]dioxin-2-yl)methyl]methylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2242-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxan-2-methylamine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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